molecular formula C21H20ClN3O2 B10950545 [4-(2-Chlorobenzyl)piperazin-1-yl](5-phenyl-1,2-oxazol-3-yl)methanone

[4-(2-Chlorobenzyl)piperazin-1-yl](5-phenyl-1,2-oxazol-3-yl)methanone

Cat. No.: B10950545
M. Wt: 381.9 g/mol
InChI Key: QNDGQEULKGTAQF-UHFFFAOYSA-N
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Description

4-(2-CHLOROBENZYL)PIPERAZINOMETHANONE: is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a 2-chlorobenzyl group and an isoxazole ring substituted with a phenyl group, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-CHLOROBENZYL)PIPERAZINOMETHANONE typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Piperazine Ring: Starting with piperazine, the 2-chlorobenzyl group is introduced through a nucleophilic substitution reaction.

    Isoxazole Ring Formation: The isoxazole ring is synthesized separately, often starting from phenylhydrazine and an appropriate β-keto ester.

    Coupling Reaction: The final step involves coupling the substituted piperazine with the isoxazole derivative under specific conditions, such as using a coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes:

    Batch Processing: Utilizing large reactors to carry out the multi-step synthesis.

    Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and yield.

    Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2-CHLOROBENZYL)PIPERAZINOMETHANONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

4-(2-CHLOROBENZYL)PIPERAZINOMETHANONE has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-CHLOROBENZYL)PIPERAZINOMETHANONE involves its interaction with specific molecular targets. The compound may:

    Bind to Enzymes: Inhibit enzyme activity by binding to the active site or allosteric sites.

    Interact with Receptors: Modulate receptor activity by acting as an agonist or antagonist.

    Affect Cellular Pathways: Influence cellular signaling pathways, leading to changes in cell function and behavior.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: An aniline derivative with two chlorine atoms.

    Heparinoid: Compounds with structures similar to heparin.

    2,2’-Bipyridyl: A symmetrical bipyridine used as a ligand in metal ion chelation.

Uniqueness

4-(2-CHLOROBENZYL)PIPERAZINOMETHANONE stands out due to its unique combination of a piperazine ring, a chlorobenzyl group, and an isoxazole ring

Properties

Molecular Formula

C21H20ClN3O2

Molecular Weight

381.9 g/mol

IUPAC Name

[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-(5-phenyl-1,2-oxazol-3-yl)methanone

InChI

InChI=1S/C21H20ClN3O2/c22-18-9-5-4-8-17(18)15-24-10-12-25(13-11-24)21(26)19-14-20(27-23-19)16-6-2-1-3-7-16/h1-9,14H,10-13,15H2

InChI Key

QNDGQEULKGTAQF-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2Cl)C(=O)C3=NOC(=C3)C4=CC=CC=C4

Origin of Product

United States

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